5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Chemical Structure and Properties

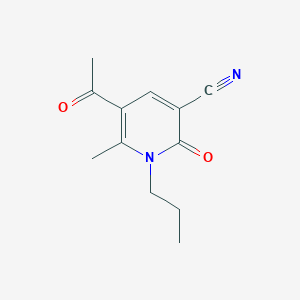

5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile can be described by the following structural formula:

This compound features a pyridine ring with various substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor activity. For instance, certain related compounds have shown selective toxicity towards cancer cells while sparing normal cells. A study highlighted that certain pyridine derivatives induced apoptosis in cancer cell lines such as HeLa and KB-3-1, suggesting that this compound could potentially share similar mechanisms of action .

The proposed mechanisms by which these compounds exert their antitumor effects include:

- Induction of apoptosis through caspase activation.

- Inhibition of cell proliferation and migration.

- Modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

Preliminary research suggests that this compound may also exhibit neuroprotective properties. Similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50) for related compounds ranged from 11.55 µM to 77.79 µM, indicating moderate potency against these enzymes .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been documented in several studies. Compounds within this class have been shown to reduce inflammatory markers and cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in HeLa cells | |

| Neuroprotection | AChE inhibition (IC50 = 11.55 µM) | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Antitumor Activity in HeLa Cells

In a controlled experiment, this compound was administered to HeLa cells at varying concentrations. The results indicated a dose-dependent increase in apoptotic cell death, with significant activation of caspase pathways observed at concentrations above 5 µM .

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities associated with this compound.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Clinical trials to evaluate safety and efficacy in human subjects.

科学的研究の応用

Pharmaceutical Development

This compound is primarily recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its significance lies in its ability to enhance drug efficacy and specificity, particularly for neurological disorders. Research indicates that derivatives of this compound can lead to the development of novel therapeutic agents targeting conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Neuroprotective Agents

A study demonstrated that derivatives synthesized from 5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile exhibited neuroprotective effects in animal models. These compounds were shown to inhibit neuroinflammation and promote neuronal survival through various biochemical pathways.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals. Its properties contribute to effective pest control and crop protection strategies, thereby enhancing agricultural yield.

Application Example: Pesticide Formulation

Research has indicated that this compound can be incorporated into pesticide formulations to improve their effectiveness against specific pests while minimizing environmental impact.

Material Science

The compound's potential extends into material science, where it is being explored for developing novel materials such as polymers and coatings. These materials are characterized by enhanced durability and chemical resistance, making them suitable for various industrial applications.

Research Insight: Coating Applications

Studies have shown that coatings derived from this compound exhibit superior resistance to chemical degradation compared to traditional materials, making them ideal for use in harsh environments.

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological molecules makes it valuable for understanding complex biological processes.

Example Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways linked to various diseases, providing insights into potential therapeutic targets.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of related compounds across different samples.

Application: Standardization in Assays

The compound has been employed as a standard in chromatographic techniques, ensuring reliable results in the analysis of pharmaceutical products and environmental samples.

特性

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1-propylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-5-14-8(2)11(9(3)15)6-10(7-13)12(14)16/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCWZUVCZQKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=C(C1=O)C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。